

# An In-depth Technical Guide to the Physical Properties of Tris(trimethylsilyl) phosphite

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## Compound of Interest

Compound Name: *Tris(trimethylsilyl) phosphite*

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**Tris(trimethylsilyl) phosphite**, with the chemical formula  $C_9H_{27}O_3PSi_3$ , is a versatile organophosphorus compound widely utilized as a reagent in organic synthesis.<sup>[1][2]</sup> Its utility is prominent in the study and synthesis of bisphosphonic acids, which are investigated as potential inhibitors of glutamine synthetase for developing novel drugs, particularly against tuberculosis.<sup>[3][4]</sup> It also serves as a reagent in preparing substituted calix<sup>[5]</sup>arenes, which exhibit inhibitory effects on glutathione S-transferase in vitro.<sup>[3][4]</sup> In materials science, it is employed as a film-forming additive to enhance the electrochemical performance of lithium-ion batteries.<sup>[6]</sup> This guide provides a comprehensive overview of its core physical properties, supported by experimental protocols for its synthesis.

## Core Physical and Chemical Properties

**Tris(trimethylsilyl) phosphite** is a colorless to nearly colorless, clear liquid that is sensitive to air and moisture.<sup>[7]</sup> It is characterized by its specific boiling point under reduced pressure, density, and refractive index, which are critical parameters for its handling and application in various chemical reactions.

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>27</sub> O <sub>3</sub> PSi <sub>3</sub> [7]
Molecular Weight	298.54 g/mol [2][7]
Appearance	Colorless to Almost colorless clear liquid
Boiling Point	78-81 °C at 8 mmHg[3][4][7]
73 °C at 10 mmHg	
90-92 °C at 20 Torr[8]	
Density	0.893 g/mL at 25 °C[1][3][5][7]
Refractive Index (n <sub>20/D</sub> )	1.409[3][5][7][8]
Flash Point	>230 °F (>110 °C)[5][7][8]
Purity	>95.0% (NMR)[3], ≥95.0% (GC)
Solubility	Sparingly soluble in water[3][4][7]
Sensitivity	Air & Moisture Sensitive[7]

## Experimental Protocols: Synthesis of Tris(trimethylsilyl) phosphite

Several methods for the synthesis of **Tris(trimethylsilyl) phosphite** have been reported, often involving the silylation of phosphorous acid or the reaction of a phosphorus halide with a silicon-containing alkoxide.

### Method 1: Silylation of Phosphorous Acid with Hexamethyldisilazane

This procedure involves the direct reaction of phosphorous acid with hexamethyldisilazane, followed by treatment with sodium metal to yield the high-purity product.

- Step 1: Initial Reaction: 3,000 g (35.84 mol) of phosphorous acid are placed in a suitable reactor. While stirring, 11.65 L (53.78 mol) of hexamethyldisilazane is slowly added dropwise over 5 hours.[9]

- Step 2: Reflux: After the addition is complete, the reaction mixture is heated to reflux at 125 °C for 3 hours.<sup>[9]</sup>
- Step 3: Sodium Metal Treatment: 245 g (10.76 mol) of sodium metal is carefully and slowly added to the mixture. The mixture is then heated to reflux at 145 °C for 10 hours.<sup>[9]</sup>
- Step 4: Purification: After the reaction is complete, the mixture is cooled to room temperature. The final product, **Tris(trimethylsilyl) phosphite**, is isolated and purified by fractional distillation, yielding 7,813 g (73% yield).<sup>[9]</sup>

#### Method 2: Reaction of Alkali Metal Silanoxide with Phosphorus Halide

This method describes a general procedure using an alkali metal silicon alkoxide and a phosphorus halide in an ether or alkane solvent.

- Step 1: Reactant Addition: An alkane or ether solvent (e.g., tetrahydrofuran) is chosen. Two reactants, an alkali metal silicon alkoxide (e.g., trimethylsilyl potassium alkoxide) and a phosphorus halide (e.g., phosphorus trichloride), are added to the solvent in a 1:1 molar ratio with vigorous stirring.<sup>[10][11]</sup>
- Step 2: Removal of Inorganic Salt: The inorganic salt byproduct (e.g., potassium chloride) is removed by filtration.<sup>[10][11]</sup>
- Step 3: Distillation: The resulting solution is subjected to reduced pressure distillation at 90 °C/20 mmHg to obtain the target product.<sup>[10][11][12]</sup> The purity of the product can reach over 99.6%.<sup>[10][11][12]</sup>

#### Method 3: Silylation of Anhydrous Phosphorous Acid with Chlorotrimethylsilane

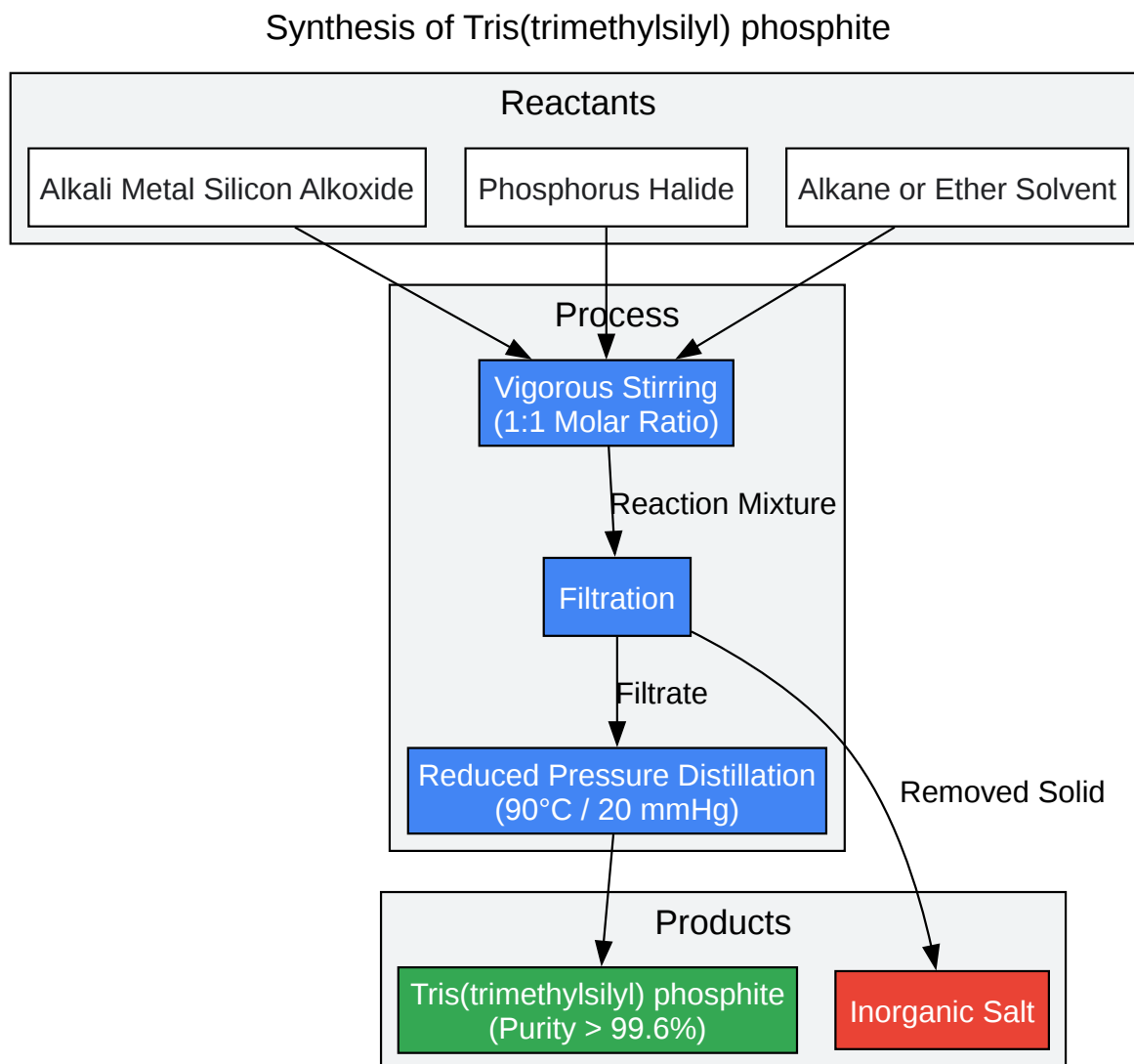
This protocol utilizes chlorotrimethylsilane as the silylating agent in the presence of a base.

- Step 1: Preparation of Anhydrous Phosphorous Acid: Anhydrous phosphorous acid is prepared by repeated azeotropic evaporation of its solution in THF with dry benzene.<sup>[4][13]</sup>
- Step 2: Silylation Reaction: The anhydrous phosphorous acid is treated with excess chlorotrimethylsilane and excess triethylamine in a solvent such as dimethoxyethane, toluene, or a mixture of Et<sub>2</sub>O-THF.<sup>[4][13]</sup>

- Step 3: Workup and Initial Purification: The solvent is evaporated, and the residue is subjected to vacuum distillation. This residue contains a mixture of **Tris(trimethylsilyl) phosphite** and bis(trimethylsilyl) phosphonate.<sup>[4][13]</sup>
- Step 4: Final Purification: The residue can be heated with sodium metal at 140 °C for 13-22 hours, followed by vacuum distillation to yield pure **Tris(trimethylsilyl) phosphite**.<sup>[4][13]</sup>

## Visualized Experimental Workflow

The following diagram illustrates the synthesis of **Tris(trimethylsilyl) phosphite** via the reaction of an alkali metal silanoxide with a phosphorus halide.



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Caption: Workflow for the synthesis of **Tris(trimethylsilyl) phosphite**.

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